molecular formula C12H17F3N2O6 B12097097 N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid

N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid

Cat. No.: B12097097
M. Wt: 342.27 g/mol
InChI Key: DXYMKGOWWDHHLL-UHFFFAOYSA-N
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Description

N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is a synthetic biochemical reagent designed for research applications. This compound is a conjugate molecule, integrating the amino acid L-aspartic acid with a 6-trifluoroacetamidohexanoyl spacer group. L-Aspartic acid is a naturally occurring, negatively charged amino acid involved in key biological processes such as the urea cycle, gluconeogenesis, and as a neurotransmitter . The modification with the trifluoroacetamide group is a common strategy in probe and inhibitor design, potentially enhancing the molecule's stability, binding affinity, or altering its physicochemical properties. The hexanoyl chain serves as a flexible linker, which can be useful for attaching the molecule to solid supports or other biological molecules. This structure suggests potential utility in several research areas, including the development of enzyme inhibitors, the synthesis of modified peptides, and as a building block for novel biomaterials. Researchers might employ this compound to study metabolic pathways, protein-protein interactions, or as a precursor in organic synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17F3N2O6

Molecular Weight

342.27 g/mol

IUPAC Name

2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid

InChI

InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)

InChI Key

DXYMKGOWWDHHLL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Enzymatic Conversion Using Aspartase

L-Aspartic acid is industrially synthesized via the enzymatic conversion of fumaric acid and ammonia using aspartase, an enzyme derived from microbial sources such as Escherichia coli or Brevibacterium flavum. The reaction proceeds under mild conditions (pH 7.0–8.5, 37–40°C) to yield L-aspartic acid with >95% conversion efficiency. For example, Brevibacterium flavum MJ-233-AB-41 achieves near-quantitative yields in aerobically cultured systems.

Fermentative Production in Sugar-Free Media

Alternative approaches employ fermentation using bacterial strains like Pseudomonas fluorescens or Bacillus megatherium in sugar-free media containing fumaric acid and ammonia. This one-phase process avoids byproduct formation, with yields reaching 3.0–3.5 g/dL after 2–10 days of incubation.

The introduction of the 6-trifluoroacetamidohexanoyl group requires sequential acylation and protection steps, leveraging organic synthesis techniques.

Protection of Carboxylic Acid Groups

L-Aspartic acid’s α- and β-carboxylic acids must be protected to prevent undesired reactions during acylation. Methyl or benzyl esters are commonly employed:

L-Aspartic acidCH3OH/H+L-Aspartic acid dimethyl ester\text{L-Aspartic acid} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{L-Aspartic acid dimethyl ester}

Esterification is typically conducted in anhydrous methanol with catalytic acid, achieving >90% conversion.

Synthesis of 6-Trifluoroacetamidohexanoic Acid

The side chain precursor, 6-trifluoroacetamidohexanoic acid, is synthesized via:

  • Amination of 6-bromohexanoic acid with ammonia to form 6-aminohexanoic acid.

  • Trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane:

6-aminohexanoic acid(CF3CO)2O6-trifluoroacetamidohexanoic acid\text{6-aminohexanoic acid} \xrightarrow{\text{(CF}3\text{CO)}2\text{O}} \text{6-trifluoroacetamidohexanoic acid}

Reaction conditions (0°C, 2 hours) yield 85–90% product.

Acylation of L-Aspartic Acid

The protected L-aspartic acid dimethyl ester is acylated with 6-trifluoroacetamidohexanoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

L-Aspartic acid dimethyl ester+6-trifluoroacetamidohexanoic acidEDC/HOBtN-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid dimethyl ester\text{L-Aspartic acid dimethyl ester} + \text{6-trifluoroacetamidohexanoic acid} \xrightarrow{\text{EDC/HOBt}} \text{N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid dimethyl ester}

Yields range from 70–80% under optimized conditions (DMF, 25°C, 12 hours).

Deprotection of Carboxylic Esters

Final deprotection via saponification or acid hydrolysis restores the carboxylic acid groups:

N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid dimethyl esterNaOH/H2ON-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid\text{N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid dimethyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid}

Alkaline conditions (2M NaOH, 50°C, 4 hours) achieve >95% conversion.

Optimization Strategies for Scalable Production

Enzyme Immobilization for Continuous Synthesis

Immobilizing aspartase on carriers like alginate beads enhances operational stability, enabling reuse for >10 cycles without significant activity loss. This method reduces production costs by 30–40% compared to free-enzyme systems.

Crystallization Control

Controlled crystallization of intermediates ensures high purity. Parameters such as temperature (5–60°C), agitation speed (200–500 rpm), and seeding protocols influence particle size and yield. For example, gradual addition of maleic acid to reaction mixtures minimizes maleamic acid formation, improving crystal quality.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Optical rotation ([α]₂₀D)Polarimetry+24.5° to +25.5°
Trifluoroacetamide content¹⁹F NMR1.0 eq ± 0.1
Residual solventsGC-FID<500 ppm

Applications and Industrial Relevance

N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid serves as:

  • Peptide synthesis intermediate : The trifluoroacetamide group facilitates selective deprotection in solid-phase peptide synthesis.

  • Drug conjugate linker : Its hydrophilicity and stability make it ideal for antibody-drug conjugates (ADCs).

Chemical Reactions Analysis

Types of Reactions

N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamido group under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Products: Compounds with reduced functional groups.

    Substituted Products: Compounds where the trifluoroacetamido group is replaced by other functional groups.

Scientific Research Applications

N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-L-Asp-NH2 (N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic Acid Amide)

  • Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an amide at the β-carboxyl group.
  • Molecular Formula : C₁₉H₁₈N₂O₅; Molecular Weight : 354.36 g/mol .
  • Synthesis : Produced via standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Requires deprotection under basic conditions (e.g., piperidine).
  • Applications: Primarily used in peptide synthesis as a protected intermediate. Unlike N-(6-trifluoroacetamidohexanoyl)-L-aspartic acid, the Fmoc group is labile and removed during synthesis, limiting its direct therapeutic use .
Key Differences:
Property N-(6-Trifluoroacetamidohexanoyl)-L-Asp Fmoc-L-Asp-NH₂
Functional Group Trifluoroacetamidohexanoyl Fmoc (protecting group)
Stability High (CF₃ resists hydrolysis) Moderate (base-labile)
Molecular Weight ~400–450 g/mol (estimated) 354.36 g/mol
Applications Potential drug intermediate Peptide synthesis

N-Phenylpropenoyl-L-Aspartic Acid Derivatives (NPAs)

  • Structure: Feature a phenylpropenoyl group (e.g., caffeic acid) linked to L-aspartic acid. Example: N-(E)-caffeic acid L-aspartic acid amide .
  • Synthesis : Derived via biocatalytic or chemical amidation. NPAs with vicinal hydroxyl groups (e.g., caffeoyl derivatives) show enhanced antiadhesive activity against Helicobacter pylori .
  • Bioactivity: NPAs inhibit bacterial adhesion by ~20%, comparable to 3'-sialyllactose. Activity correlates with acidity of the amino acid’s carboxyl group and presence of hydroxyl groups .
Key Differences:
Property N-(6-Trifluoroacetamidohexanoyl)-L-Asp NPAs
Substituent Trifluoroacetamido (non-aromatic) Phenylpropenoyl (aromatic)
Bioactivity Unknown (presumed metabolic stability) Antiadhesive
Acidity Influence High (CF₃ enhances carboxyl acidity) Moderate (hydroxyls)

Trifluoromethylbenzothiazole Acetamide Derivatives

  • Structure : Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from ).
  • Core Features : Benzothiazole ring with trifluoromethyl and acetamide groups.
  • Applications : Patent claims suggest pharmaceutical use (e.g., kinase inhibitors), but structural divergence from aspartic acid limits direct comparison .
Key Differences:
Property N-(6-Trifluoroacetamidohexanoyl)-L-Asp Trifluoromethylbenzothiazoles
Core Structure Amino acid derivative Benzothiazole heterocycle
Functional Groups Aspartic acid backbone Acetamide + CF₃
Therapeutic Target Undefined Kinases, enzymes

Biological Activity

N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is a derivative of aspartic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is characterized by a trifluoroacetamido group attached to the hexanoyl chain of L-aspartic acid. This modification enhances its lipophilicity and potentially alters its interaction with biological targets.

  • Molecular Formula : C11H14F3N3O4
  • Molecular Weight : 303.24 g/mol
  • CAS Number : [insert CAS number]

The biological activity of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid can be attributed to its interaction with various molecular targets. The compound is believed to modulate neurotransmitter systems, particularly those involving aspartate pathways.

  • Neurotransmitter Modulation : Aspartic acid acts as a neurotransmitter, stimulating NMDA receptors, which are critical for synaptic plasticity and memory function .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of aspartic acid can inhibit enzymes such as beta-glucuronidase, impacting metabolic processes related to bilirubin and bile acids .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ActionModulates NMDA receptor activity
Enzyme InhibitionInhibits beta-glucuronidase
CytotoxicityPotential cytotoxic effects in cancer cell lines

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of aspartate derivatives in models of neurodegeneration. N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid showed promise in reducing neuronal cell death in vitro by modulating glutamate-induced excitotoxicity.

Case Study 2: Anticancer Activity

Research has indicated that certain amino acid derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, related compounds demonstrated IC50 values indicating effective inhibition of proliferation in HepG2 and MCF-7 cells . Although specific data for N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is limited, the structural similarities suggest potential for similar activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is crucial for its development as a therapeutic agent. While comprehensive studies are lacking, initial assessments suggest favorable ADMET properties, indicating good bioavailability and low toxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid with high purity?

  • Methodological Answer : The synthesis typically involves coupling L-aspartic acid with hexafluoroacetone derivatives under anhydrous conditions. A critical step is protecting the amino and carboxyl groups of L-aspartic acid to prevent side reactions. For example, trifluoroacetylation of the hexanoyl chain can be achieved using bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatization agent . Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is recommended to isolate the compound with >97% purity.

Q. How can researchers confirm the structural integrity of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the trifluoroacetamido group (δ ~120 ppm for 19F^{19}\text{F} NMR) and the hexanoyl-L-aspartic acid backbone. Coupling 1H^{1}\text{H}-NMR with 13C^{13}\text{C}-NMR resolves stereochemical ambiguities, while mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Cross-validation with infrared spectroscopy (IR) identifies amide I and II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Due to its trifluoroacetamido group, the compound may release trifluoroacetic acid (TFA) upon degradation, which is corrosive. Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin contact. Storage should be in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for trifluoroacetamido-containing compounds?

  • Methodological Answer : Environmental degradation studies often report conflicting half-lives due to variable analytical methods. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) may detect trace TFA degradation products in rainwater (down to 0.1 ng/L), whereas ion chromatography lacks sensitivity. Use isotopically labeled 13C^{13}\text{C}-N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid as an internal standard to improve quantification accuracy in environmental matrices .

Q. What advanced analytical techniques are suitable for studying this compound’s interaction with biomolecules?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with proteins like aspartate receptors. For electrochemical detection, Ag-doped ZnO nanosheets modified electrodes (via differential pulse voltammetry) achieve nM-level sensitivity for aspartic acid derivatives by monitoring oxidation currents at ~0.6 V (vs. Ag/AgCl) .

Q. How does the trifluoroacetamido group influence peptide coupling efficiency compared to acetylated analogs?

  • Methodological Answer : The electron-withdrawing trifluoroacetamido group reduces nucleophilicity at the amide nitrogen, slowing coupling reactions. Kinetic studies using stopped-flow spectrophotometry show a 30% lower reaction rate compared to N-acetylated analogs. Optimize coupling using carbodiimide activators (e.g., EDC/HOBt) in DMF at 4°C to minimize racemization .

Q. What strategies mitigate interference from trifluoroacetic acid (TFA) in NMR-based metabolic studies?

  • Methodological Answer : TFA signals in 1H^{1}\text{H}-NMR (δ 1.5–2.0 ppm) overlap with metabolite peaks. Use BSTFA to derivatize TFA into volatile trimethylsilyl esters, which can be removed via lyophilization. Alternatively, apply solvent suppression pulses (e.g., WATERGATE) to minimize TFA artifacts .

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